molecular formula C17H18N2O3 B10900250 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-methylbenzohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-methylbenzohydrazide

Cat. No.: B10900250
M. Wt: 298.34 g/mol
InChI Key: PERHSAMKBBAYLZ-WOJGMQOQSA-N
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Description

N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZOHYDRAZIDE typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in drug design and development.

    Industry: It can be used in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing its biological activity. The methoxy groups may also enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’~1~-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’~1~-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZOHYDRAZIDE is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the 4-methyl group on the benzohydrazide moiety also differentiates it from other similar compounds, potentially affecting its steric and electronic properties .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-4-methylbenzamide

InChI

InChI=1S/C17H18N2O3/c1-12-7-9-13(10-8-12)17(20)19-18-11-14-5-4-6-15(21-2)16(14)22-3/h4-11H,1-3H3,(H,19,20)/b18-11+

InChI Key

PERHSAMKBBAYLZ-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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